4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)-
Overview
Description
4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R)- is a natural product found in Alpinia nutans, Alpinia zerumbet, and Boesenbergia rotunda with data available.
Scientific Research Applications
Anticancer Activity and Mechanisms in Hepatocellular Carcinoma
Baicalein, a derivative of 4H-1-Benzopyran-4-one, has been identified for its potential anticancer effects, especially in hepatocellular carcinoma (HCC). It exerts its effects through modulation of cell proliferation, metastasis, apoptosis, and autophagy, proposing baicalein as a promising, novel anticancer drug for HCC treatment without the significant side effects associated with conventional chemotherapy (Bie et al., 2017).
Antioxidant Properties and Radical Scavenging
Chromones, encompassing 4H-1-Benzopyran-4-one derivatives, exhibit significant antioxidant properties. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment and various diseases. The presence of specific structural features, such as double bonds and hydroxyl groups, enhances their radical scavenging activity, highlighting their importance in medicinal chemistry as a remedy for cell impairment (Yadav et al., 2014).
Tumor Specificity and Reduced Keratinocyte Toxicity
Investigations into compounds synthesized from benzopyran derivatives have shown high tumor specificity with minimal toxicity to normal keratinocytes. These findings suggest the potential for creating anticancer drugs that induce apoptotic cell death in tumor cells while sparing healthy cells, thereby reducing overall toxicity (Sugita et al., 2017).
Therapeutic Applications and Patent Review
Benzopyran derivatives have been recognized for their wide variety of biological activities, supporting their use as therapeutic agents for multiple diseases. Their structural characteristics are closely correlated with their physicochemical properties, defining the extent of biological activity. This underlines the importance of benzopyrans in drug design and development, with numerous patents filed for new derivatives between 2009 and 2016 showcasing their potential in vivo and vitro biological responses (Xiu et al., 2017).
Properties
IUPAC Name |
(2R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCJEUYXNAHFI-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349853 | |
Record name | (R)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206660-42-6 | |
Record name | (R)-Pinocembrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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